3-methyl-2H-benzo[h]chromen-2-one
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Overview
Description
3-methyl-2H-benzo[h]chromen-2-one is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This compound is known for its versatile biological activities and is used in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2H-benzo[h]chromen-2-one can be achieved through several methods. One common method involves the reaction of salicylaldehyde with propionic anhydride in the presence of potassium carbonate. The mixture is refluxed until the reaction mixture turns brown, then poured into crushed ice, and the pH is adjusted to neutral using sodium bicarbonate. The precipitate is filtered, washed, dried, and recrystallized from a hexane/ethyl acetate mixture .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2H-benzo[h]chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-2H-benzo[h]chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antioxidant and neuroprotective agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 3-methyl-2H-benzo[h]chromen-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes like monoamine oxidase and acetylcholinesterase, leading to its neuroprotective and anti-inflammatory effects. The compound’s ability to scavenge free radicals contributes to its antioxidant properties .
Comparison with Similar Compounds
3-methyl-2H-benzo[h]chromen-2-one is compared with other similar compounds such as:
- 4-methyl-2H-benzo[h]chromen-2-one
- 3,4-dihydro-2H-benzo[h]chromen-2-one
- 3-methyl-2H-chromen-2-one
These compounds share similar structural motifs but differ in their substitution patterns and biological activities. This compound is unique due to its specific methyl group positioning, which influences its reactivity and biological properties .
Properties
Molecular Formula |
C14H10O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methylbenzo[h]chromen-2-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)16-14(9)15/h2-8H,1H3 |
InChI Key |
UODDEHFYLQBKON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)OC1=O |
Origin of Product |
United States |
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